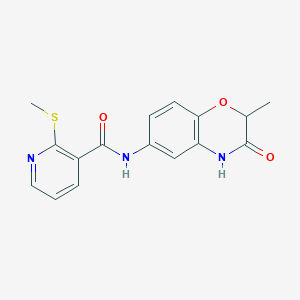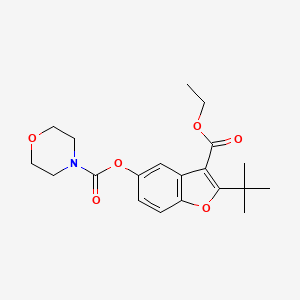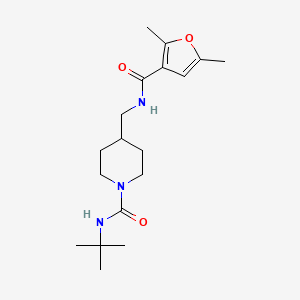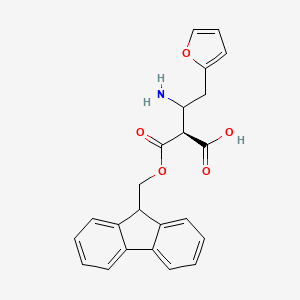![molecular formula C18H20N6O B2987292 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 946304-16-1](/img/structure/B2987292.png)
1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex heterocyclic compound featuring a pyrazolopyrimidine core. This structure is characterized by a fusion of pyrazole and pyrimidine rings, attached to a piperidine carboxamide group and a methylphenyl substituent. Compounds like this often serve as valuable intermediates in the synthesis of pharmaceuticals due to their intricate structure and potential biological activities.
Mecanismo De Acción
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been found to interact with human a3, a2a, and a2b adenosine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune response.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide generally follows these steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be synthesized via condensation reactions involving appropriate substituted pyrazole and pyrimidine derivatives.
Introduction of Piperidine Carboxamide: : The piperidine moiety is often introduced through nucleophilic substitution reactions, using piperidine and suitable leaving groups.
Attachment of Methylphenyl Group:
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to improve yields and reduce costs, employing continuous flow reactors, automated synthesis platforms, and sustainable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the piperidine ring, potentially leading to the formation of N-oxides.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the piperidine ring, often using hydrogenation techniques.
Substitution: : The presence of aromatic rings and piperidine nitrogen allows for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperoxybenzoic acid (m-CPBA) for N-oxide formation.
Reducing Agents: : Hydrogen gas with a palladium on carbon catalyst for hydrogenation.
Coupling Reagents: : Palladium catalysts in Suzuki coupling reactions.
Major Products
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Hydrogenated pyrazolopyrimidine or piperidine derivatives.
Substitution: : Derivatives with various substituents at the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
This compound can act as a scaffold for designing bioactive molecules, particularly in drug discovery. The heterocyclic structure is often explored for potential therapeutic applications.
Medicine
Industry
Used in the synthesis of agrochemicals, dyes, and other specialty chemicals, taking advantage of its reactivity and structural complexity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Shares the pyrazolopyrimidine core but differs in functional groups.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide: : Substituted at a different position, offering varied biological activities.
2-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetic acid: : Features an acetic acid group instead of piperidine carboxamide, affecting its chemical behavior and applications.
Uniqueness
1-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide stands out due to the combination of its structural elements: the methylphenyl group, pyrazolopyrimidine core, and piperidine carboxamide, which together confer unique reactivity and potential biological activities not found in simpler analogs.
Hope this provides a thorough exploration of the compound for your needs!
Propiedades
IUPAC Name |
1-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-4-2-3-5-15(12)24-18-14(10-22-24)17(20-11-21-18)23-8-6-13(7-9-23)16(19)25/h2-5,10-11,13H,6-9H2,1H3,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIJQDWWRANLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2987213.png)

![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)


![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)


![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)
![ethyl 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2987224.png)


![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)
